molecular formula C13H16O4 B12327808 2-Benzofuranacetic acid, 2,3-dihydro-5-hydroxy-4,6,7-trimethyl-

2-Benzofuranacetic acid, 2,3-dihydro-5-hydroxy-4,6,7-trimethyl-

Cat. No.: B12327808
M. Wt: 236.26 g/mol
InChI Key: IOLCRJNKEDABGW-UHFFFAOYSA-N
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Description

Benzofuran compounds are widely recognized for their biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound, with its specific substitutions, offers a range of possibilities for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofuranacetic acid, 2,3-dihydro-5-hydroxy-4,6,7-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be effective in constructing complex benzofuran derivatives . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Benzofuranacetic acid, 2,3-dihydro-5-hydroxy-4,6,7-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.

Scientific Research Applications

2-Benzofuranacetic acid, 2,3-dihydro-5-hydroxy-4,6,7-trimethyl- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying benzofuran chemistry.

    Biology: Its biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-oxidative mechanisms.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which 2-Benzofuranacetic acid, 2,3-dihydro-5-hydroxy-4,6,7-trimethyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to interfere with cell proliferation pathways, induce apoptosis, and inhibit angiogenesis . The exact molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

    Psoralen: Known for its use in treating skin diseases like psoriasis.

    8-Methoxypsoralen: Used in photochemotherapy.

    Angelicin: Another benzofuran derivative with biological activity.

Uniqueness: 2-Benzofuranacetic acid, 2,3-dihydro-5-hydroxy-4,6,7-trimethyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-(5-hydroxy-4,6,7-trimethyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid

InChI

InChI=1S/C13H16O4/c1-6-7(2)13(16)8(3)9-5-17-10(12(6)9)4-11(14)15/h10,16H,4-5H2,1-3H3,(H,14,15)

InChI Key

IOLCRJNKEDABGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1C(OC2)CC(=O)O)C)O)C

Origin of Product

United States

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